1,4-Difluoroanthraquinone
Overview
Description
1,4-Difluoroanthraquinone is an organic compound with the molecular formula C14H6F2O2. It is a derivative of anthraquinone, where two hydrogen atoms in the 1 and 4 positions are replaced by fluorine atoms. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1,4-Difluoroanthraquinone (DFAQ) is the lithium-sulfur (Li-S) batteries . In these batteries, DFAQ acts as a bifunctional electrolyte additive for lithium regulation and acceleration of sulfur redox kinetics .
Mode of Action
DFAQ interacts with its targets by forming a rigid and smooth LiF-rich organic-inorganic hybrid solid electrolyte interphase (SEI) . This interaction enables reversible Li plating/stripping, restraining dendrite growth, and shielding the Li anode from the detrimental side reaction with lithium polysulfides (LiPSs) . More importantly, DFAQ can be used as a redox mediator to enable an oxygen radical-mediated catalytic cycle to dramatically promote the conversion of LiPSs .
Biochemical Pathways
The affected pathway is the sulfur redox kinetics in Li-S batteries . DFAQ accelerates this pathway, promoting the conversion of LiPSs . The downstream effects include enhanced discharge capacities, high-rate performance, and outstanding long-cycle stability .
Pharmacokinetics
It’s known that dfaq is used as an additive in li-s batteries, suggesting that it remains within the battery system during operation .
Result of Action
The molecular and cellular effects of DFAQ’s action include the formation of a rigid and smooth LiF-rich SEI, reversible Li plating/stripping, restrained dendrite growth, and shielding of the Li anode . These effects lead to improved performance and stability of Li-S batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DFAQ. For instance, DFAQ should be stored in a cool, dry place to prevent decomposition . Furthermore, DFAQ may pose environmental hazards, particularly to aquatic environments .
Biochemical Analysis
Biochemical Properties
1,4-Difluoroanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with ribosomal RNA within cancer cells, inhibiting protein synthesis and leading to cell death . This interaction suggests that this compound may act as an inhibitor of ribosomal function, thereby affecting the overall protein production within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated anticancer properties by binding to ribosomal RNA and inhibiting protein synthesis This inhibition leads to apoptosis or programmed cell death, thereby reducing the proliferation of cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. By binding to ribosomal RNA, it inhibits the synthesis of proteins, which is crucial for cell survival and proliferation . This inhibition can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, this compound may interact with other enzymes and proteins, potentially inhibiting or activating their functions, although specific details of these interactions remain to be explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can form a rigid and smooth LiF-rich organic-inorganic hybrid solid electrolyte interphase (SEI), which is stable over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation. At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways may include phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluoroanthraquinone can be synthesized through several methods. One common approach involves the fluorination of anthraquinone derivatives. For instance, 1,4-dihydroxyanthraquinone can be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluoroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,4-difluoroanthracene under catalytic hydrogenation conditions.
Oxidation Reactions: It can be further oxidized to form more complex quinone derivatives.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Major Products:
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Reduction: 1,4-Difluoroanthracene.
Oxidation: Higher quinone derivatives with additional functional groups.
Scientific Research Applications
1,4-Difluoroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Comparison with Similar Compounds
1,4-Difluoroanthraquinone can be compared with other anthraquinone derivatives:
1,4-Dihydroxyanthraquinone: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
1,4-Dichloroanthraquinone: Chlorine atoms provide different electronic effects compared to fluorine, affecting reactivity and stability.
1,4-Dibromoanthraquinone: Bromine atoms are larger and more polarizable, leading to different physical and chemical properties.
Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased stability, higher electronegativity, and specific reactivity patterns that are not observed in other halogenated anthraquinones .
Properties
IUPAC Name |
1,4-difluoroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCXQHDOJRTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384737 | |
Record name | 1,4-Difluoroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28736-42-7 | |
Record name | 1,4-Difluoroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Difluoroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-difluoroanthraquinone a useful starting material for synthesizing chiral ligands?
A1: this compound possesses two fluorine atoms that can be selectively substituted with nucleophiles. This allows for the controlled attachment of chiral moieties derived from cinchona alkaloids like quinine. [, ] This derivatization is crucial for creating effective ligands used in asymmetric dihydroxylation reactions.
Q2: How does the performance of this compound-based ligands compare to other types of ligands in asymmetric dihydroxylation?
A2: Research indicates that this compound-derived ligands demonstrate comparable enantioselectivity (80-99% ee) to the widely used Sharpless ligand, (DHQ)2AQN, in the asymmetric dihydroxylation of various olefins. [] Furthermore, these ligands offer advantages in terms of recoverability and reusability, making them attractive alternatives to both free alkaloid and traditional polymer-supported ligands. [, ]
Q3: What are the advantages of using a recyclable this compound-based ligand in asymmetric dihydroxylation?
A3: These ligands can be recovered and reused multiple times without significant loss of activity or enantioselectivity. For example, in one study, a this compound-based ligand was recycled for five cycles in a t-BuOH-H2O/K3Fe(CN)6 system and eight cycles in a Me2CO-H2O/NMO system with consistent performance. [] This reusability contributes to the cost-effectiveness and environmental friendliness of these catalytic systems.
Q4: Are there any differences in reactivity when polymerizing this compound compared to p-benzoquinones with aromatic diamines?
A4: Yes, research shows a distinct difference. Polymerization with p-benzoquinones behaves as a classical polycondensation, requiring strict stoichiometric control. Conversely, this compound polymerization follows a condensation chain polymerization mechanism, which is more tolerant to deviations from exact stoichiometry. [] This difference highlights the unique reactivity profile of this compound in polymerization reactions.
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